N-(1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Description
N-(1,3-Benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a heterocyclic organic compound featuring a benzothiazole moiety linked via a thioacetamide bridge to a triazinoindole core. This structural combination confers unique electronic and steric properties, making it a candidate for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition . Its molecular formula is C₁₉H₁₃N₇O₃S₂ (molecular weight: 451.48 g/mol) , with the benzothiazole group contributing to lipophilicity and the triazinoindole core enabling π-π stacking interactions with biological targets .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6OS2/c25-14(21-17-20-12-7-3-4-8-13(12)27-17)9-26-18-22-16-15(23-24-18)10-5-1-2-6-11(10)19-16/h1-8H,9H2,(H,19,22,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNJMOKJEFKSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a triazino[5,6-b]indole scaffold via a sulfanyl group. This unique structure contributes to its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds containing the benzothiazole structure have shown effectiveness against various bacterial strains and fungi. A study demonstrated that N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine derivatives exhibited notable antimicrobial activity against several pathogens .
Inhibition of Carbonic Anhydrase
A series of compounds related to triazino[5,6-b]indoles have been evaluated for their inhibitory effects on carbonic anhydrases (CAs), which are crucial for various physiological processes. One study reported that certain triazine-linked compounds displayed low nanomolar Ki values against human carbonic anhydrase isoforms II and IX, suggesting potential therapeutic applications in treating conditions like glaucoma and epilepsy .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as carbonic anhydrases and possibly others involved in key metabolic pathways.
- Antioxidant Activity : Some benzothiazole derivatives are known to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Interaction with Biological Targets : The structural characteristics allow for interactions with various biological macromolecules, enhancing its potential as a therapeutic agent.
Study 1: Antimicrobial Efficacy
A comprehensive evaluation of benzothiazole derivatives indicated that compounds similar to the target compound showed promising antimicrobial activity against resistant strains of bacteria. The study highlighted the structure-activity relationship (SAR) that underpins the efficacy of these compounds .
Study 2: Carbonic Anhydrase Inhibition
In a detailed study involving the synthesis and evaluation of triazino[5,6-b]indole derivatives, it was found that certain compounds exhibited potent inhibition of hCA II with Ki values lower than standard inhibitors like acetazolamide. This suggests that modifications to the triazine structure can enhance inhibitory potency .
Data Tables
| Compound Name | Structure | Ki Value (nM) | Target Enzyme |
|---|---|---|---|
| Compound 6i | Structure | 7.7 | hCA II |
| Compound 6b | Structure | 69.8 | hCA XIII |
| Benzothiazole Derivative | Structure | Varies | Various Bacteria |
Scientific Research Applications
Anticancer Activity
One of the most promising applications of N-(1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is its potential as an anticancer agent. Studies have shown that compounds with similar scaffolds can inhibit cancer cell proliferation by targeting PARP enzymes involved in DNA repair mechanisms .
Neuroprotective Effects
Research has also suggested that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The interaction with specific enzymes could mitigate oxidative stress and promote neuronal survival .
The compound's inhibition profiles have been studied extensively using various biological assays. It has been shown to inhibit multiple isoforms of PARP at nanomolar concentrations, indicating its potency as a therapeutic agent . The structure-activity relationship (SAR) studies reveal that modifications to the benzothiazole and triazino moieties can enhance or diminish biological activity.
| Compound Derivative | Target Enzyme | IC50 (nM) | Notes |
|---|---|---|---|
| OUL243 | PARP7 | 10 | Potent inhibitor |
| OUL232 | PARP10 | 7.8 | Most potent reported |
| OUL245 | PARP2 | 15 | Selective for poly(ADP-ribose) polymerases |
Study 1: Inhibition of PARPs
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their efficacy against different PARP isoforms. The results demonstrated that specific substitutions on the benzothiazole ring significantly enhanced inhibitory activity .
Study 2: Neuroprotection in Animal Models
Another study investigated the neuroprotective effects of a derivative in an animal model of Alzheimer's disease. The findings suggested that treatment with the compound reduced neuroinflammation and improved cognitive function, highlighting its potential therapeutic benefits .
Chemical Reactions Analysis
Step 1: Formation of Benzothiazole Moiety
The benzothiazole core is synthesized via condensation of substituted amines with thiourea or thiosemicarbazide derivatives. This step often employs acidic conditions to facilitate cyclization .
Step 2: Formation of Triazinoindole Moiety
The triazinoindole structure is prepared by reacting isatin with thiosemicarbazide, followed by condensation with chloroacetyl chloride to form the tricyclic compound .
Step 3: Coupling Reaction
The benzothiazole and triazinoindole moieties are linked via a sulfanyl group. This occurs through nucleophilic substitution, where the thiol group of the triazinoindole reacts with an electrophilic center (e.g., chloroacetamide) to form the sulfanyl bridge .
Step 4: Purification and Characterization
Purification involves chromatographic techniques (TLC, HPLC), while structural confirmation is achieved via IR, ¹H NMR, LC-MS, and elemental analysis .
Reaction Mechanisms
The compound participates in diverse reactions due to its functional groups (amide, sulfanyl, and heterocyclic rings).
2.1. Hydrolysis of the Amide Group
The acetamide functional group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for studying metabolic stability and bioavailability.
Reaction Conditions:
-
Acidic: HCl in aqueous ethanol
-
Basic: NaOH in aqueous methanol
| Reaction Type | Product | Reaction Conditions |
|---|---|---|
| Acidic Hydrolysis | Carboxylic Acid | 37°C, 24–48 hours |
| Basic Hydrolysis | Carboxylate Salt | Room temperature, 2–4 hours |
2.2. Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker is susceptible to nucleophilic substitution. For example, alkylating agents (e.g., methyl iodide) or oxidizing agents (e.g., hydrogen peroxide) can replace the sulfur atom or oxidize it to a sulfonyl group.
Example Reaction:
2.3. Oxidation of Heterocyclic Rings
The triazinoindole and benzothiazole rings may undergo oxidation, leading to altered electronic properties. This reactivity is relevant for studying drug metabolism and stability.
Reagents:
-
Oxidizing agents: , KMnO₄
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Reducing agents: NaBH₄
Analytical Characterization
The compound’s structure and purity are validated using advanced spectroscopic and chromatographic techniques.
| Method | Application |
|---|---|
| IR Spectroscopy | Amide (N-H, C=O) and sulfanyl (S-H) group identification |
| ¹H NMR | Structural elucidation (e.g., coupling patterns in the benzothiazole ring) |
| LC-MS | Molecular weight confirmation and purity assessment |
| Elemental Analysis | Verification of C, H, N, S, and O ratios |
Comparison with Analogous Compounds
Structural analogs of the compound exhibit varied reactivities, highlighting the importance of substituents and functional groups.
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(4-Methylthio-benzothiazol-2-yl)-acetamide | Benzothiazole + Acetamide | Moderate antibacterial |
| 5H- Triazinoindole derivatives | Triazine fused with indole | PARP inhibition |
| N-(1,3-benzothiazol-2-yl)-2-(5H- triazino[5,6-b]indol-3-ylsulfanyl)acetamide | Dual heterocyclic system | Antimicrobial, anticancer |
Research Findings
-
Antimicrobial Activity: The compound demonstrates potent activity against bacterial strains, with MIC values comparable to or better than standard drugs .
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Anticancer Potential: Structural features (e.g., planar aromatic systems) suggest interactions with DNA-binding proteins.
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Anticonvulsant Properties: Some analogs exhibit significant activity in seizure models, though detailed mechanisms remain under investigation .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Pharmacological Efficacy and Selectivity
- Anticancer Activity: The target compound’s triazinoindole core disrupts UPF1 ATPase activity in the nonsense-mediated mRNA decay (NMD) pathway, showing promise in cancer therapy . In contrast, N-(4-nitrophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide exhibits broader cytotoxicity but lower selectivity (EKVX cell line: 89.22% growth inhibition vs. 75.51% predicted) .
- Antimicrobial Performance : The thiadiazole derivative (molecular weight 378.48 g/mol) outperforms the target compound in antimicrobial assays, with MIC values <1 µg/mL against Staphylococcus aureus due to enhanced membrane penetration .
- Enzyme Inhibition: Cemtirestat, a triazinoindole-thiolactam derivative, demonstrates superior aldose reductase (ALR2) inhibition (IC₅₀ = 0.12 µM) compared to the target compound, attributed to its thiolactam group enabling covalent binding .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide, and what reaction conditions optimize yield?
- Methodology : The compound is synthesized via multi-step reactions, typically starting with condensation of isatin derivatives (e.g., isatin with thiosemicarbazide) to form the triazinoindole core. Subsequent steps involve thiolation and coupling with chloroacetamide intermediates under controlled conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Temperature : Reactions often proceed at 80–100°C for 6–12 hours .
- Catalysts : Bases like triethylamine or K₂CO₃ facilitate deprotonation and nucleophilic substitution .
- Validation : Purity is confirmed via HPLC (>95%) and structural integrity via NMR (¹H/¹³C) and HRMS .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology : Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations) arise from differences in:
- Assay conditions : Standardize protocols (e.g., CLSI guidelines for MIC testing) .
- Compound purity : Verify via chromatographic methods (HPLC) and elemental analysis .
- Cell lines/strains : Use validated models (e.g., ATCC cultures) and include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Key methods :
- Solubility : Shake-flask method in buffers (pH 1.2–7.4) with UV-Vis quantification .
- Stability : Accelerated degradation studies (40°C/75% RH) monitored by LC-MS .
- Crystallinity : Powder XRD or DSC to assess polymorphic forms .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases, DNA)?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like EGFR or topoisomerase II. Validate with free energy calculations (MM-GBSA) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
Q. What strategies mitigate toxicity while retaining bioactivity during SAR studies?
- Approach :
- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzothiazole ring to reduce off-target effects .
- Prodrug design : Mask the thiol group with acetyl or PEGylated moieties to enhance selectivity .
- Testing : Perform in vitro toxicity screening (e.g., hemolysis assays) and in vivo LD₅₀ studies in rodent models .
Q. How can researchers optimize reaction conditions for industrial-scale synthesis?
- Scale-up challenges :
- Heat management : Use flow chemistry reactors (e.g., Corning AFR) to control exothermic reactions .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
- Yield optimization : DOE (Design of Experiments) to test variables like molar ratios and mixing rates .
Key Recommendations
- Prioritize in silico screening to narrow down analogues for synthesis .
- Validate mechanistic hypotheses using CRISPR-edited cell lines (e.g., EGFR-KO models) .
- Address scale-up challenges early through collaboration with process chemists .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
